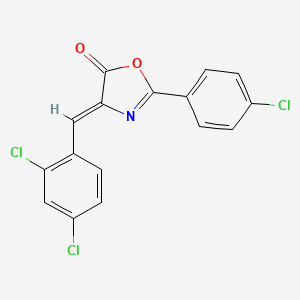

![molecular formula C21H23N5O2S B4618764 N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds related to "N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide" involves complex organic reactions that yield a variety of structurally related sulfonamides with potential biological activities. For instance, methodologies developed for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives illustrate the intricate steps involved in constructing such molecules, including the use of microwave-assisted synthesis for efficiency (Sojitra et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds within this family, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, have been elucidated through crystallographic studies. These analyses reveal insights into the conformational differences and intermolecular interactions that influence the chemical behavior and potential reactivity of these compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

Research on N-aryl-1H-pyrazolyl substituted benzenesulfonamide derivatives, obtained through silver-catalyzed regioselective synthesis from ynamides and pyrazoles, showcases the chemical reactivity and potential utility of these compounds. This process highlights the versatility of sulfonamide groups in facilitating the formation of new C-N bonds under mild conditions, leading to structurally diverse molecules with significant yields (Karunakar et al., 2023).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. Studies on the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provide insights into the molecular arrangements and intermolecular forces that influence the physical characteristics of these compounds (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group interactions, are essential for the application of these compounds. The synthesis and characterization of Schiff base derivatives of 1H-pyrazole, such as (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide, reveal the chemical versatility and potential applications of these compounds in various fields, including their interactions with metal ions and potential for forming complexes (Vishwakarma & Maurya, 2023).

Applications De Recherche Scientifique

Anti-Inflammatory and Anticancer Applications

A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including compounds related to the specified chemical structure, which exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This research highlights the potential of these compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, to be developed into therapeutic agents due to their diverse biological activities and low gastric toxicity (Küçükgüzel et al., 2013).

Antimicrobial Applications

Bekhit et al. (2008) reported the synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents. This study found that several compounds showed superior gastrointestinal safety profiles compared to indomethacin and exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds in antimicrobial therapies (Bekhit et al., 2008).

Herbicidal Activity

Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with interesting herbicidal activity, particularly as post-emergence activity on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, indicating their potential application in agriculture for weed control (Eussen et al., 1990).

Ethylene-Like Biological Activity

Oh et al. (2017) identified small molecules, including derivatives of the specified chemical structure, with ethylene-like biological activity in Arabidopsis seedlings. These compounds, such as EH-1 and its analogues, have shown promising activity in inducing a triple response in Arabidopsis, suggesting potential applications in plant biology and agriculture (Oh et al., 2017).

Propriétés

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-methylbenzimidazol-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-15-13-16(2)26(23-15)12-11-21-22-19-14-17(9-10-20(19)25(21)3)24-29(27,28)18-7-5-4-6-8-18/h4-10,13-14,24H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDSHMUERZBJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NC3=C(N2C)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-5-chloro-4-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4618683.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4618687.png)

![2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4618701.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)

![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)

![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)

![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)

![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)

![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)